tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate
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Overview
Description
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a hexyl chain substituted with a propan-2-ylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a hexylamine derivative under controlled conditions. The reaction mixture is then cooled and stirred to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hexyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted hexyl derivatives .
Scientific Research Applications
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hexyl chain and propan-2-ylsulfanyl group contribute to the compound’s lipophilicity and ability to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate: A compound with a pyrimidyl group, used in different synthetic applications.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A compound with a piperidinyl group, used in medicinal chemistry .
Uniqueness
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate is unique due to its specific structural features, including the propan-2-ylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C14H29NO2S |
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Molecular Weight |
275.45 g/mol |
IUPAC Name |
tert-butyl N-(6-propan-2-ylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C14H29NO2S/c1-12(2)18-11-9-7-6-8-10-15-13(16)17-14(3,4)5/h12H,6-11H2,1-5H3,(H,15,16) |
InChI Key |
RYGNOUNTBPUCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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